molecular formula C9H12ClNO2S B2844381 Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate CAS No. 926207-87-6

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate

Cat. No. B2844381
M. Wt: 233.71
InChI Key: LHYDYCXHUPTVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate” is a chemical compound with the molecular formula C9H13Cl2NO2S. Its molecular weight is 270.18 . It is related to the class of compounds known as esters .


Molecular Structure Analysis

The molecular structure of “Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate” consists of a propan-2-yl group (isopropyl or (CH3)2CH-), an acetate group (-COO-), and a 4-(chloromethyl)-1,3-thiazol-2-yl group .

Scientific Research Applications

Antifungal Applications

One of the significant applications of related compounds involves antifungal activities, particularly against Candida albicans. A study by Bondaryk et al. (2015) on tetrazole derivatives, which share structural similarities with Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate, demonstrated promising inhibitory effects against fungal growth. The derivatives were evaluated for their effectiveness against both young (adhesion phase) and mature biofilms of C. albicans in vitro. The results highlighted the potential of these compounds in developing new antifungal therapies with minor cytotoxicity toward human cells, suggesting a promising structure for antifungal drug development (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).

Chemical Synthesis and Structural Diversity

In the realm of chemical synthesis, compounds related to Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate have been utilized as starting materials in various alkylation and ring closure reactions. Roman (2013) employed 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in reactions to generate a diverse library of compounds, showcasing the structural versatility and potential for creating a wide range of biologically active molecules (Roman, 2013).

Anti-inflammatory and Antithrombotic Studies

Further extending its application in medicinal chemistry, derivatives of related structures have been studied for their anti-inflammatory and antithrombotic properties. Basra et al. (2019) investigated the in-vitro and in-vivo anti-inflammatory activity of oxadiazole derivatives, revealing potent anti-inflammatory compounds. Additionally, in-vivo rat models showed significant roles of these compounds in enhancing clotting time, indicating their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Molecular Docking and Biological Activity

The exploration of molecular interactions through docking studies has also been a critical application area. Viji et al. (2020) conducted molecular docking studies on a bioactive molecule closely related to Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate, aiming to understand its antimicrobial and anticancer activities. The study provided insights into the compound's potential biological functions and its interactions with different proteins, highlighting its relevance in drug discovery and development (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

properties

IUPAC Name

propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDYCXHUPTVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=NC(=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate

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